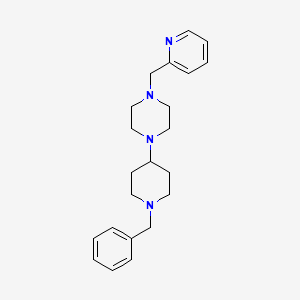![molecular formula C20H15N5O4S B4994409 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4994409.png)
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide, also known as FNAC, is a chemical compound that has been studied for its potential applications in scientific research. FNAC is a thiosemicarbazone derivative that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide is not fully understood, but it is thought to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells, and to have anti-inflammatory effects. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-proliferative effects on cancer cells, this compound has been shown to have anti-inflammatory effects, and to inhibit the growth of bacterial and fungal cells. This compound has also been shown to have antioxidant properties, and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide has several advantages for use in lab experiments. It is easily synthesized using established methods, and has been shown to have a range of biochemical and physiological effects. However, this compound also has some limitations. It is relatively unstable, and can degrade over time. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for 2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide research. One area of interest is the development of more stable derivatives of this compound that can be used in lab experiments. Another area of interest is the further exploration of the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Additionally, this compound could be studied for its potential applications in other areas, such as the treatment of bacterial and fungal infections. Overall, there is significant potential for further research on the applications and mechanisms of this compound.
Métodos De Síntesis
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide has been synthesized using a variety of methods, including the reaction of 2-nitroacetophenone with thiosemicarbazide, followed by reaction with furfuryl chloride and potassium carbonate. Other methods have included the reaction of 2-nitroacetophenone with thiosemicarbazide, followed by reaction with phenyl isothiocyanate and furfuryl chloride. These methods have been optimized for high yield and purity, and have been used in a range of studies.
Aplicaciones Científicas De Investigación
2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide has been studied for its potential applications in scientific research, particularly in the area of cancer treatment. This compound has been shown to have anti-proliferative effects on cancer cells, and has been studied for its potential use as a chemotherapeutic agent. This compound has also been studied for its potential applications in the treatment of bacterial infections, as well as for its potential use as an antifungal agent.
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O4S/c26-18(21-15-9-4-5-10-16(15)25(27)28)13-30-20-23-22-19(17-11-6-12-29-17)24(20)14-7-2-1-3-8-14/h1-12H,13H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALRTEQKCKQROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3[N+](=O)[O-])C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-bromo-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4994352.png)
![5-{4-[2-(3,5-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4994354.png)
![1-(3,5-dimethylphenyl)-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4994366.png)
![2-[3-(1H-pyrazol-3-yl)phenyl]-3-(1-pyrrolidinylcarbonyl)pyridine](/img/structure/B4994379.png)

![1-[2-(1-adamantylmethoxy)-2-oxoethyl]-3-(aminocarbonyl)pyridinium chloride](/img/structure/B4994384.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4994389.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4994401.png)
![ethyl [2,2,2-trifluoro-1-(1,3-thiazol-2-ylamino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4994416.png)

